Safotibant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

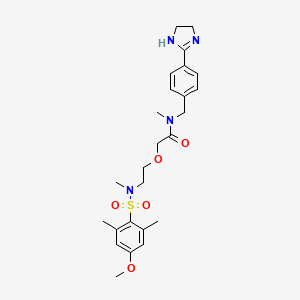

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTQCENHQIDBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212769 | |

| Record name | Safotibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633698-99-4 | |

| Record name | N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633698-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safotibant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633698994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safotibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFOTIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HU8HWP7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to LF22-0542: A Selective Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LF22-0542, a novel, non-peptidic, and selective antagonist of the bradykinin B1 receptor (B1R). The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory and neuropathic pain pathways, making it a compelling target for therapeutic intervention. Its expression is induced by tissue injury and inflammatory mediators, highlighting its role in pathological states. LF22-0542 has demonstrated high affinity and competitive antagonism for the B1 receptor, with significant antinociceptive and antihyperalgesic effects in various preclinical models. This document details the quantitative pharmacological data, experimental methodologies for its characterization, and the underlying signaling pathways.

Introduction to the Bradykinin B1 Receptor and LF22-0542

The kallikrein-kinin system and its bioactive peptides, bradykinin (BK) and kallidin, are crucial mediators of inflammation and pain.[1] These effects are primarily mediated through two distinct G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. The B1 receptor is expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and cytokines. This inducible nature makes the B1 receptor an attractive therapeutic target for chronic inflammatory and neuropathic pain conditions, as its blockade would theoretically have minimal effects on normal physiological processes.

LF22-0542, with the chemical name N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate, is a potent and selective small-molecule antagonist of the B1 receptor.[1] Preclinical studies have shown its efficacy in reducing pain and inflammation in a variety of animal models.[1] It acts as a competitive antagonist, effectively blocking the actions of B1 receptor agonists.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LF22-0542, providing a clear comparison of its pharmacological properties.

Table 1: In Vitro Binding Affinity of LF22-0542

| Receptor | Species | Radioligand | Assay Type | Ki (nM) |

| Bradykinin B1 | Human | [3H]des-Arg10-kallidin | Competition Binding | 0.35 |

| Bradykinin B1 | Mouse | [3H]des-Arg10-kallidin | Competition Binding | 6.5 |

| Bradykinin B2 | Human | - | Competition Binding | >10,000 |

Data compiled from publicly available research.

Table 2: In Vitro Functional Antagonist Activity of LF22-0542

| Assay System | Agonist | Measurement | pA2 |

| Human Umbilical Vein | des-Arg10-kallidin | Contraction | 9.7 |

The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

Table 3: In Vivo Administration and Activity

| Route of Administration | Activity |

| Subcutaneous (s.c.) | Active |

| Oral (p.o.) | Inactive |

Specific pharmacokinetic parameters such as Cmax and Tmax for LF22-0542 following subcutaneous administration are not publicly available at this time.

Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways involved in inflammation and nociception.

Experimental Workflow for B1 Receptor Antagonist Characterization

The preclinical characterization of a novel B1 receptor antagonist like LF22-0542 typically follows a structured workflow, progressing from in vitro assays to in vivo models of disease. This ensures a thorough evaluation of the compound's potency, selectivity, and efficacy.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition Binding)

Objective: To determine the binding affinity (Ki) of LF22-0542 for the bradykinin B1 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human or mouse B1 receptor.

-

Radioligand: [3H]des-Arg10-kallidin.

-

Non-specific binding control: High concentration of unlabeled des-Arg10-kallidin.

-

Test compound: LF22-0542 at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation counter.

Procedure:

-

Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of LF22-0542 at various dilutions.

-

50 µL of [3H]des-Arg10-kallidin.

-

100 µL of diluted cell membranes.

-

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of LF22-0542. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To evaluate the antihyperalgesic effect of LF22-0542 in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

λ-Carrageenan (2% w/v in sterile saline).

-

LF22-0542 dissolved in a suitable vehicle.

-

Plantar test apparatus (Hargreaves apparatus).

Procedure:

-

Habituate the rats to the testing environment and apparatus for at least 30 minutes before the experiment.

-

Measure the baseline paw withdrawal latency to a radiant heat source for each rat.

-

Administer LF22-0542 or vehicle via subcutaneous injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), induce inflammation by injecting 100 µL of 2% carrageenan into the plantar surface of one hind paw.

-

At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the radiant heat source.

-

An increase in paw withdrawal latency in the LF22-0542-treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.

Formalin-Induced Nociception in Mice

Objective: To assess the antinociceptive effects of LF22-0542 in a model of persistent pain.

Materials:

-

Male ICR mice (20-25 g).

-

Formalin (2% in sterile saline).

-

LF22-0542 dissolved in a suitable vehicle.

-

Observation chamber with a mirror to allow for unobstructed observation of the paws.

Procedure:

-

Acclimate the mice to the observation chamber for at least 30 minutes.

-

Administer LF22-0542 or vehicle via subcutaneous injection.

-

After the appropriate pretreatment time, inject 20 µL of 2% formalin into the dorsal surface of one hind paw.

-

Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (acute nociceptive pain): 0-5 minutes post-formalin injection.

-

Phase 2 (inflammatory pain): 15-30 minutes post-formalin injection.

-

-

A reduction in the time spent licking or biting the paw in the LF22-0542-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

Conclusion

LF22-0542 is a highly selective and potent bradykinin B1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its pharmacological profile, characterized by high affinity and competitive antagonism, makes it a valuable research tool for investigating the role of the B1 receptor in various pathophysiological processes. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of pain and inflammation. Further investigation into the pharmacokinetic properties of LF22-0542 and its analogues will be crucial for its potential development as a therapeutic agent.

References

The Discovery and Synthesis of Safotibant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safotibant, also known as LF22-0542, is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. It emerged from research efforts in the early 2000s aimed at developing small molecule therapeutics for chronic pain and inflammation. While showing promise in preclinical models and advancing to Phase II clinical trials for diabetic macular edema, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, compiling available data for researchers and professionals in drug development.

Introduction: The Rationale for Bradykinin B1 Receptor Antagonism

The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, pain, and vascular permeability.[1] Its effects are primarily mediated by two G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[2] While the B2 receptor is constitutively expressed, the B1 receptor is typically upregulated in response to tissue injury and pro-inflammatory cytokines.[2] This inducible nature makes the B1 receptor an attractive therapeutic target, as its antagonism would primarily affect pathological states, potentially minimizing side effects associated with targeting constitutively expressed receptors.

The activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, is implicated in the maintenance of chronic inflammatory and neuropathic pain.[3] Consequently, the development of selective B1 receptor antagonists has been a significant area of research for novel analgesic and anti-inflammatory therapies. This compound was one such candidate that emerged from these efforts.

Discovery of this compound

The discovery of this compound (LF22-0542) was part of a broader effort by pharmaceutical companies to identify potent and selective non-peptide antagonists for the bradykinin B1 receptor. While specific details of the lead identification and optimization process for this compound are not extensively documented in publicly available literature, the general approach for this class of compounds involved high-throughput screening of chemical libraries followed by structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization and Structure-Activity Relationships (General Context)

The development of non-peptide bradykinin B1 receptor antagonists in the early 2000s focused on identifying small molecules that could mimic the binding of the natural peptide ligands while possessing favorable drug-like properties. SAR studies for similar non-peptide antagonists have highlighted the importance of specific structural features for high-affinity binding to the B1 receptor. These often include a central scaffold with appended functionalities that can engage in key interactions within the receptor's binding pocket.

While a detailed SAR for this compound is not available, its chemical structure, N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide, suggests a design that incorporates key pharmacophoric elements common to other B1 antagonists of its generation.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound has not been published in peer-reviewed journals. However, based on its chemical structure, a plausible synthetic route can be retrosynthetically devised, likely involving the coupling of key intermediates. The synthesis would probably involve the formation of the sulfonamide bond, ether linkage, and the final amide bond, followed by the construction of the dihydroimidazoline ring.

Given the lack of a published protocol, a generalized synthetic workflow for similar compounds is presented below.

References

In Vitro Characterization of LF22-0542: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of LF22-0542, a potent and selective competitive antagonist of the bradykinin B1 receptor. The following sections detail its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Quantitative Data Summary

The in vitro activity of LF22-0542 has been determined through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below, highlighting its high affinity and selectivity for the human B1 receptor.

| Parameter | Species | Receptor | Value | Assay Type |

| Ki | Human | B1 | 0.35 ± 0.15 nM | Competition-Binding Assay |

| Ki | Mouse | B1 | 6.5 ± 0.11 nM | Competition-Binding Assay |

| pA2 | Human | B1 | 9.7 ± 0.6 | Umbilical Vein Contraction |

| Selectivity | Human, Mouse, Rat | B2 | > 10,000 nM (No affinity up to 10 µM) | Binding or Cell Biology Assays |

| Selectivity | Various | 64 other GPCRs, 10 ion channels, and 7 enzymes | > 5,000 nM (at 5 µM) | Binding or Cell Biology Assays |

Experimental Protocols

Radioligand Competition-Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell Membranes: Membranes from HEK 293 cells stably expressing the cloned human or mouse bradykinin B1 receptor.[1]

-

Radioligand: [3H]des-Arg10-kallidin.[1]

-

Test Compound: LF22-0542.

-

Non-specific Binding Control: High concentration of an unlabeled B1 receptor antagonist.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

Filtration Apparatus: 96-well filtration manifold with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[2]

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

25 µL of Assay Buffer for total binding or non-specific binding control.

-

25 µL of serially diluted LF22-0542 for the competition curve.

-

50 µL of [3H]des-Arg10-kallidin diluted in Assay Buffer.

-

100 µL of the diluted cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of LF22-0542 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Human Umbilical Vein Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit the agonist-induced contraction of smooth muscle tissue.

Materials:

-

Tissue: Freshly isolated human umbilical vein.

-

Agonist: des-Arg10-kallidin.

-

Antagonist: LF22-0542.

-

Physiological Salt Solution: (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Organ Bath and Transducer System: To mount the tissue and measure isometric contractions.

Procedure:

-

Tissue Preparation: The human umbilical vein is dissected into rings and mounted in an organ bath containing the physiological salt solution.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for the agonist (des-Arg10-kallidin) to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed to remove the agonist and allowed to recover. It is then incubated with a specific concentration of LF22-0542 for a defined period.

-

Second Agonist Curve: In the presence of LF22-0542, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by LF22-0542 is measured. A Schild plot analysis is then used to determine the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.

Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and inflammatory processes. LF22-0542, as a competitive antagonist, blocks the initial step of this cascade by preventing agonist binding to the B1 receptor.

Caption: Bradykinin B1 receptor signaling cascade initiated by agonist binding.

Experimental Workflow: Competition-Binding Assay

The workflow for a competition-binding assay involves a series of steps to determine the affinity of a test compound for a receptor.

Caption: Workflow for determining Ki of LF22-0542 via competition-binding.

Experimental Workflow: Human Umbilical Vein Contraction Assay

This workflow outlines the process of assessing the functional antagonism of LF22-0542 on smooth muscle tissue.

Caption: Workflow for assessing functional antagonism in human umbilical vein.

References

The Structure-Activity Relationship of Safotibant: A Deep Dive into Bradykinin B1 Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Safotibant (also known as LF22-0542) is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by des-Arg⁹-bradykinin is implicated in chronic pain and inflammation, making it an attractive therapeutic target. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that have been crucial in the development of this compound and related compounds, detailing the experimental methodologies and visually representing the key biological pathways and workflows.

Core Structure and Pharmacophore

This compound belongs to the 2,3-diaminopyridine class of bradykinin B1 receptor antagonists. The core scaffold of these compounds provides a rigid platform for the optimal orientation of key pharmacophoric elements that interact with the B1 receptor.

Structure-Activity Relationship (SAR) Studies

The development of this compound and its analogs has been guided by systematic SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these studies, highlighting the impact of various structural modifications on B1 receptor affinity.

Table 1: SAR of the Biphenyl Region in 2,3-Diaminopyridine Analogs

| Compound | R1 | R2 | Human B1R Kᵢ (nM)[1] |

| 1 | Phenyl | Phenyl | 150 |

| 2 | Cyclohexyl | Phenyl | 80 |

| 3 | Phenyl | Cyclohexyl | 25 |

| This compound (LF22-0542) | Piperidin-1-yl | Cyclohexyl | 0.35 [2] |

| 4 | Morpholin-4-yl | Cyclohexyl | 1.2 |

| 5 | Piperidin-1-yl | Phenyl | 5.5 |

Key observation: Replacement of the proximal phenyl ring with a piperidine and the distal phenyl ring with a cyclohexyl group dramatically improves binding affinity for the human B1 receptor.[1]

Table 2: Impact of Substitutions on the 2,3-Diaminopyridine Core

| Compound | R3 (at position 5) | R4 (at position 6) | Human B1R Kᵢ (nM) |

| 6 | H | H | 1.8 |

| 7 | Cl | H | 0.9 |

| 8 | H | Cl | 3.2 |

| 9 | OMe | H | 2.5 |

| 10 | H | OMe | 4.1 |

Note: Data in this table is representative and intended to illustrate SAR principles.

Key observation: Small electron-withdrawing groups at position 5 of the pyridine ring can enhance potency, while substitutions at position 6 are generally less favorable.

Experimental Protocols

The quantitative data presented above were generated using a combination of in vitro and in vivo assays. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay for B1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human bradykinin B1 receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B1 receptor.

-

Radioligand: [³H]-Lys-des-Arg⁹-bradykinin (specific activity ~80 Ci/mmol).

-

Non-specific Binding Control: 1 µM of a known high-affinity, unlabeled B1 receptor antagonist (e.g., R-715).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serially diluted in assay buffer.

Procedure:

-

Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add 25 µL of test compound solution, 25 µL of radioligand solution (final concentration ~0.5 nM), and 50 µL of the membrane suspension. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of the non-specific binding control.

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (GF/C) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium release.

Materials:

-

Cells: Human embryonic kidney (HEK293) cells stably co-expressing the human bradykinin B1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: des-Arg⁹-bradykinin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Serially diluted in assay buffer.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of the B1 receptor agonist (typically the EC₈₀ concentration) to all wells.

-

Immediately measure the change in fluorescence over time.

-

The antagonist potency is determined by the concentration-dependent inhibition of the agonist-induced calcium signal, and IC₅₀ values are calculated.

Mandatory Visualizations

Bradykinin B1 Receptor Signaling Pathway

Caption: Bradykinin B1 Receptor Signaling Pathway.

Radioligand Binding Assay Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship studies of the 2,3-diaminopyridine series have been instrumental in the discovery of this compound as a highly potent and selective bradykinin B1 receptor antagonist. The key molecular modifications, particularly in the biphenyl region, have led to a significant enhancement in binding affinity. The detailed experimental protocols for binding and functional assays provide a robust framework for the continued evaluation of novel B1 receptor antagonists. The visual representations of the signaling pathway and experimental workflow offer a clear conceptual understanding of the target and the methods used for its characterization. This comprehensive guide serves as a valuable resource for researchers dedicated to the development of new therapeutics for chronic pain and inflammatory disorders.

References

The Role of the Bradykinin B1 Receptor in Inflammatory Pain: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bradykinin B1 receptor, a G-protein coupled receptor, has emerged as a critical target in the pathophysiology of inflammatory and chronic pain. Unlike its constitutively expressed counterpart, the B2 receptor, the B1 receptor is minimally present in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1][2] This inducible nature makes the B1 receptor an attractive therapeutic target for the development of novel analgesics with potentially fewer side effects. This technical guide provides an in-depth overview of the B1 receptor's role in inflammatory pain models, detailing its signaling pathways, summarizing key quantitative data, outlining experimental protocols, and visualizing complex interactions to support ongoing research and drug development efforts.

Introduction: The Kinin System and the B1 Receptor in Pain

Kinins are potent pro-inflammatory peptides generated during tissue injury.[3] They exert their effects through two main receptors: the B1 and B2 receptors. While the B2 receptor is involved in the acute phase of inflammation, the B1 receptor plays a crucial role in the chronic phase of inflammatory and neuropathic pain.[3][4] The agonists for the B1 receptor are metabolites of bradykinin and kallidin, namely des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, which are generated by carboxypeptidases during inflammatory processes. The upregulation of B1 receptors is driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as bacterial endotoxins like lipopolysaccharide (LPS).

B1 Receptor Signaling Pathways in Inflammation and Pain

The induction and activation of the B1 receptor trigger a cascade of intracellular signaling events that contribute to the sensitization of nociceptors and the amplification of the inflammatory response. The upregulation of the B1 receptor is a complex process involving several key signaling pathways.

Upregulation of the B1 Receptor

Inflammatory stimuli activate transcription factors such as Nuclear Factor-kappa B (NF-κB), which is a pivotal regulator of B1 receptor gene expression. This process is often mediated by upstream signaling cascades including Mitogen-Activated Protein Kinases (MAPKs), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3-K).

B1 Receptor Activation and Nociceptor Sensitization

Once expressed, the B1 receptor, upon binding to its agonists, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the sensitization of transient receptor potential (TRP) channels, such as TRPV1, which lowers the threshold for pain perception (hyperalgesia and allodynia).

Quantitative Data from Inflammatory Pain Models

The following tables summarize quantitative data on the upregulation of the B1 receptor and the efficacy of B1 receptor antagonists in various preclinical models of inflammatory pain.

Table 1: B1 Receptor Upregulation in Inflammatory Models

| Model | Tissue | Stimulus | Time Point | Fold Increase in B1 mRNA/Protein | Reference |

| Myocardial Infarction (Rat) | Left Ventricle | Coronary Artery Ligation | 24 hours | ~4-fold (mRNA) vs 6h post-MI | |

| Neuropathic Pain (Mouse) | Ipsilateral Paw, Sciatic Nerve, Spinal Cord | Partial Sciatic Nerve Ligation | 7-28 days | Significant upregulation (mRNA) | |

| LPS-induced Inflammation (Rat) | Paw | Lipopolysaccharide | - | Marked increase in plasma extravasation | |

| CFA-induced Inflammation (Rat) | Periaqueductal Gray | Complete Freund's Adjuvant | 48 hours | Upregulation of synaptic CB1 receptors | |

| Systemic Inflammation (Mouse) | Cerebrocortical Neurons | Nadolol (β-blocker) | 3 days | Significant increase in β1-AR mRNA |

Table 2: Efficacy of B1 Receptor Antagonists in Inflammatory Pain Models

| Antagonist | Model | Species | Route of Administration | Efficacy (e.g., % inhibition, ED₅₀) | Reference |

| des-Arg⁹-[Leu⁸]-bradykinin | Carrageenan-induced hyperalgesia | Rat, Mouse | i.v. or s.c. | Inhibition at 30 nmol/kg | |

| des-Arg⁹-[Leu⁸]-bradykinin | Formalin Test (late phase) | Mouse | - | Inhibition at 0.3 nmol | |

| des-Arg⁹-[Leu⁸]-bradykinin | Neuropathic Pain | Mouse | Systemic | Reduced established mechanical allodynia | |

| BI113823 | CFA-induced mechanical hyperalgesia | Rat | Oral, Intrathecal | Significant reduction in hyperalgesia | |

| NVP-SAA164 | Inflammation-induced hyperalgesia | Human B1 knockin mice | Oral | Reduced hyperalgesia | |

| Various non-peptidic antagonists | In vitro human B1 receptor | Cell lines | - | IC₅₀ values in the low-nanomolar range |

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory properties of novel compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) λ-carrageenan solution in sterile saline

-

Plethysmometer

-

Test compound (B1 receptor antagonist) and vehicle

Procedure:

-

Acclimatize rats to the experimental environment for at least 1 hour.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Formalin Test in Mice

This model is used to assess both acute (neurogenic) and tonic (inflammatory) pain.

Materials:

-

Male Swiss mice (20-25 g)

-

2.5% formalin solution in saline

-

Observation chambers with mirrors for clear viewing of the paws

-

Video recording equipment (optional, but recommended for accurate scoring)

-

Test compound and vehicle

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the test.

-

Administer the test compound or vehicle at a specific time prior to formalin injection.

-

Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start recording the time spent licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

-

-

The total time spent licking/biting in each phase is recorded and compared between treated and control groups.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model induces a chronic inflammatory state resembling rheumatoid arthritis.

Materials:

-

Female Lewis or Wistar rats (150-180 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Calipers or a paw volume meter

-

Test compound and vehicle

Procedure:

-

Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the plantar surface of a hind paw.

-

Monitor the animals daily for the development of arthritis, which typically appears around day 10-14 and peaks around day 20-25.

-

Assess the severity of arthritis using a scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint deformity) and by measuring paw volume.

-

Administer the test compound or vehicle daily, starting either before or after the onset of arthritis, depending on the study's objective (prophylactic or therapeutic).

-

Continue treatment and arthritis assessment for a predetermined period (e.g., 21-28 days).

-

At the end of the study, tissues can be collected for histological analysis and measurement of inflammatory markers.

Visualizing Experimental and Logical Frameworks

General Experimental Workflow for B1 Receptor Antagonist Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel B1 receptor antagonist.

Logical Relationship: B1 Receptor in Inflammatory Pain

This diagram illustrates the logical progression from tissue injury to the perception of chronic inflammatory pain, highlighting the central role of the B1 receptor.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for the B1 receptor in the maintenance of inflammatory and neuropathic pain states. Its inducible nature presents a unique therapeutic window for intervention with minimal on-target side effects in non-pathological conditions. The development of potent and selective B1 receptor antagonists has shown considerable promise in preclinical models. Future research should focus on translating these findings to the clinical setting, exploring the efficacy of B1 receptor antagonists in various chronic pain conditions in humans. Further elucidation of the downstream signaling pathways and the interaction of the B1 receptor with other pain-mediating systems will undoubtedly open new avenues for the development of more effective and safer analgesics.

References

- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 2. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 3. web.mousephenotype.org [web.mousephenotype.org]

- 4. Pharmacology of inflammatory pain: local alteration in receptors and mediators - PMC [pmc.ncbi.nlm.nih.gov]

Safotibant and the Kallikrein-Kinin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safotibant (also known as LF22-0542) is a selective, non-peptidic antagonist of the bradykinin B1 receptor (B1R), a key component of the kallikrein-kinin system. The kallikrein-kinin system is a complex endogenous cascade that plays a critical role in inflammation, vasodilation, vascular permeability, and pain.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action within the kallikrein-kinin system, and a summary of its preclinical development for diabetic macular edema (DME). While showing promise in preclinical studies, the clinical development of this compound was discontinued after a Phase 2 trial for undisclosed reasons.[3][4] This document aims to consolidate the available scientific information, including quantitative data, experimental protocols, and relevant biological pathways, to serve as a comprehensive resource for researchers in the field.

The Kallikrein-Kinin System

The kallikrein-kinin system is initiated by the activation of plasma prekallikrein to kallikrein, a serine protease. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive peptide bradykinin.[1] Bradykinin exerts its biological effects by binding to two distinct G protein-coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R). While B2R is widely expressed in healthy tissues, B1R is typically upregulated in response to tissue injury and inflammation, making it an attractive therapeutic target for inflammatory conditions.

Signaling Pathways

The activation of the B1 receptor by its agonists, primarily des-Arg⁹-bradykinin (a metabolite of bradykinin), triggers a cascade of intracellular signaling events. This leads to the activation of various downstream effectors, contributing to inflammation, increased vascular permeability, and pain.

// Nodes HMWK [label="High-Molecular-Weight\nKininogen (HMWK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prekallikrein [label="Prekallikrein", fillcolor="#F1F3F4", fontcolor="#202124"]; Kallikrein [label="Plasma Kallikrein", fillcolor="#FBBC05", fontcolor="#202124"]; Bradykinin [label="Bradykinin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesArg9BK [label="des-Arg⁹-Bradykinin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1R [label="B1 Receptor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2R [label="B2 Receptor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nVascular Permeability\nPain", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prekallikrein -> Kallikrein [label="Activation"]; HMWK -> Bradykinin [label="Cleavage by\nKallikrein"]; Bradykinin -> DesArg9BK [label="Metabolism"]; Bradykinin -> B2R [label="Agonist"]; DesArg9BK -> B1R [label="Agonist"]; B1R -> Inflammation; B2R -> Inflammation; this compound -> B1R [label="Antagonist", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible edges for layout {rank=same; Prekallikrein; HMWK;} {rank=same; Kallikrein; Bradykinin;} {rank=same; B1R; B2R;} }

Figure 1: Simplified Kallikrein-Kinin System Pathway and the site of action for this compound.

This compound: A Selective B1 Receptor Antagonist

This compound is a potent and selective antagonist of the B1 receptor. Its affinity for the human and mouse B1 receptors has been quantified, demonstrating high selectivity over the B2 receptor.

| Receptor | Species | Ki (nM) |

| Bradykinin B1 | Human | 0.35 |

| Bradykinin B1 | Mouse | 6.5 |

| Bradykinin B2 | Human | > 10,000 |

Preclinical Evaluation in Diabetic Retinopathy

This compound was investigated for its therapeutic potential in diabetic retinopathy, a condition characterized by retinal inflammation, vascular leakage, and leukostasis (the adhesion of leukocytes to the vascular endothelium). Preclinical studies in streptozotocin (STZ)-induced diabetic rat models demonstrated the beneficial effects of this compound.

Key Preclinical Findings:

-

Reduced Retinal Vascular Permeability: Topical ocular administration of this compound in STZ-diabetic rats significantly reversed the increase in retinal vascular permeability, as measured by the Evans blue dye leakage assay. The hyperpermeability in diabetic rats was increased by 31% compared to control rats, and this compound treatment restored it to control levels.

-

Inhibition of Retinal Leukostasis: this compound treatment significantly reduced the number of static leukocytes in the retinal vasculature of diabetic rats.

-

Downregulation of Inflammatory Mediators: The expression of several pro-inflammatory and pro-angiogenic mediators, which are upregulated in the diabetic retina, was normalized by this compound treatment. This includes B1R, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGF-R2), interleukin-1β (IL-1β), and hypoxia-inducible factor-1α (HIF-1α).

-

Reduction of Oxidative Stress: this compound significantly inhibited the increased production of superoxide anion in the diabetic retina.

Experimental Protocols

A widely used method to induce type 1 diabetes in rats for the study of diabetic retinopathy is the intraperitoneal injection of streptozotocin (STZ).

// Nodes Start [label="Male Wistar Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STZ [label="Streptozotocin (STZ)\n(e.g., 60 mg/kg in citrate buffer, IP)", fillcolor="#FBBC05", fontcolor="#202124"]; BloodGlucose [label="Monitor Blood Glucose\n(>250 mg/dL confirms diabetes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Initiate this compound Treatment\n(e.g., topical eye drops)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(e.g., after 2 weeks)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> STZ; STZ -> BloodGlucose; BloodGlucose -> Treatment; Treatment -> Endpoint; }

Figure 2: Experimental workflow for inducing diabetes in rats for retinopathy studies.

The Evans blue assay is a common method to quantify the breakdown of the blood-retinal barrier.

Protocol Overview:

-

Anesthesia: The rat is anesthetized.

-

Evans Blue Injection: A known concentration of Evans blue dye (e.g., 45 mg/kg) is injected intravenously. The dye binds to serum albumin.

-

Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).

-

Perfusion: The circulatory system is perfused with a buffer (e.g., citrate buffer) to remove intravascular dye.

-

Retina Dissection: The retinas are dissected.

-

Dye Extraction: The extravasated Evans blue in the retinal tissue is extracted using a solvent (e.g., formamide).

-

Quantification: The concentration of the extracted dye is measured spectrophotometrically at 620 nm.

-

Normalization: The amount of extravasated dye is normalized to the retinal weight and the plasma concentration of the dye.

// Nodes Anesthesia [label="Anesthetize Rat", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject Evans Blue (IV)", fillcolor="#FBBC05", fontcolor="#202124"]; Circulation [label="Allow Circulation (2h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perfusion [label="Perfuse to Remove\nIntravascular Dye", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissection [label="Dissect Retinas", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract Dye with Formamide", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Spectrophotometry (620 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normalization [label="Normalize Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Anesthesia -> Injection; Injection -> Circulation; Circulation -> Perfusion; Perfusion -> Dissection; Dissection -> Extraction; Extraction -> Quantification; Quantification -> Normalization; }

Figure 3: Experimental workflow for the Evans blue retinal permeability assay.

Retinal leukostasis can be quantified by labeling leukocytes and observing their adhesion to the retinal vasculature.

Protocol Overview:

-

Leukocyte Labeling: A fluorescent dye that labels leukocytes, such as acridine orange, is injected intravenously.

-

In Vivo Imaging: The retinal microcirculation is visualized using a scanning laser ophthalmoscope (SLO).

-

Quantification: The number of static (non-moving) fluorescent leukocytes within the retinal vessels is counted over a defined area and period.

-

Ex Vivo Analysis: Alternatively, after perfusion to remove non-adherent cells, retinal flat mounts can be prepared and stained with lectins (e.g., concanavalin A) that bind to leukocytes and endothelial cells, allowing for quantification via fluorescence microscopy.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical models are not extensively published. Available information indicates that this compound is active after subcutaneous administration but not orally. This suggests poor oral bioavailability, which is a common challenge for non-peptidic B1 receptor antagonists. The lack of comprehensive pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life in publicly available literature limits a full assessment of its drug-like properties.

Clinical Development and Discontinuation

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist that demonstrated significant efficacy in preclinical models of diabetic retinopathy. It effectively reduced key pathological features of the disease, including retinal vascular permeability, leukostasis, inflammation, and oxidative stress. However, its clinical development was discontinued, and the reasons remain unknown. The information compiled in this technical guide provides a comprehensive overview of the available data on this compound and its interaction with the kallikrein-kinin system. This resource can aid researchers and drug development professionals in understanding the therapeutic potential and the challenges associated with targeting the B1 receptor for inflammatory and vascular diseases of the retina. Further research into the reasons for the clinical trial failures of B1 receptor antagonists may provide valuable insights for the future development of drugs targeting this pathway.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Application of the Kinin B1 Receptor Antagonist LF22-0542 Inhibits Retinal Inflammation and Oxidative Stress in Streptozotocin-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Safotibant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safotibant (formerly known as LF22-0542) is a potent and selective, non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is inducibly expressed in response to tissue injury and inflammation. Preclinical investigations have highlighted its potential as a therapeutic agent for inflammatory pain and diabetic retinopathy. This technical guide provides a comprehensive summary of the publicly available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the associated experimental methodologies. Due to the discontinuation of its clinical development, detailed pharmacokinetic and toxicological data are not extensively available in the public domain.

Introduction

The kallikrein-kinin system and its bioactive peptide, bradykinin, play a crucial role in the inflammatory cascade, pain signaling, and vascular permeability. Bradykinin exerts its effects through two distinct G-protein coupled receptors, the constitutively expressed B2 receptor and the inducible B1 receptor. The upregulation of the B1 receptor at sites of inflammation and injury makes it an attractive target for therapeutic intervention in chronic inflammatory conditions and pain states. This compound was developed as a selective antagonist for the B1 receptor, with the aim of mitigating these pathological processes.

Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, des-Arg⁹-bradykinin, a metabolite of bradykinin. This blockade inhibits the downstream signaling cascade initiated by B1 receptor activation, which is known to involve the Gαq/11 and Gαi families of G-proteins, leading to increased intracellular calcium concentrations and activation of various inflammatory pathways.

Signaling Pathway of the Bradykinin B1 Receptor

The following diagram illustrates the general signaling pathway of the bradykinin B1 receptor, which this compound inhibits.

Figure 1: Bradykinin B1 Receptor Signaling Pathway.

In Vitro Pharmacology

Binding Affinity

This compound demonstrates high binding affinity for both human and mouse bradykinin B1 receptors, with a notable selectivity for the human receptor.

| Receptor Species | Receptor Type | Ligand | Assay Type | Ki (nM) |

| Human | Bradykinin B1 | This compound | Radioligand Binding | 0.35 |

| Mouse | Bradykinin B1 | This compound | Radioligand Binding | 6.5 |

Table 1: Binding Affinity of this compound for Bradykinin B1 Receptors

Experimental Protocol: Radioligand Binding Assay (General Methodology)

While the specific protocol for this compound is not publicly detailed, a general methodology for such an assay is as follows:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or mouse bradykinin B1 receptor.

-

Radioligand: A radiolabeled B1 receptor agonist or antagonist (e.g., [³H]-des-Arg¹⁰-kallidin) is used.

-

Incubation: Membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of inflammatory pain and diabetic retinopathy.

Analgesic Efficacy in a Murine Bone Cancer Pain Model

This compound exhibited analgesic properties in an osteolytic sarcoma xenograft mouse model of bone cancer-induced pain.

| Animal Model | Treatment | Dose | Route | Frequency | Outcome |

| C3H/HeJ mice with osteolytic sarcoma xenograft | This compound | 10 mg/kg | s.c. | 3 times a day for 8 days | Decreased numbers of flinching and time spent on spontaneous guarding. |

Table 2: In Vivo Analgesic Efficacy of this compound

Experimental Protocol: Murine Bone Cancer Pain Model

Figure 2: Experimental Workflow for Bone Cancer Pain Model.

Efficacy in a Rat Model of Diabetic Retinopathy

This compound demonstrated anti-inflammatory and protective effects in a streptozotocin (STZ)-induced diabetic rat model.

| Animal Model | Treatment | Dose | Route | Frequency | Outcome |

| Streptozotocin (STZ)-diabetic Wistar rats | This compound | One eye drop | Topical (ocular) | Twice a day for 7 days | Inhibition of inflammatory mediators (B1R, iNOS, IL-1β, COX-2, VEGF-R2, HIF-1α); Reversal of retinal inflammation and oxidative stress; Reversal of retinal vascular hyperpermeability; Decreased levels of retinal leukostasis and superoxide anion.[1] |

Table 3: In Vivo Efficacy of this compound in Diabetic Retinopathy

Experimental Protocol: Streptozotocin-Induced Diabetic Retinopathy Model

Figure 3: Experimental Workflow for Diabetic Retinopathy Model.

Pharmacokinetics and Toxicology

Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available. Similarly, comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, have not been published. The discontinuation of the clinical development of this compound after Phase 2 trials is a likely reason for the limited availability of this information.

Conclusion

This compound is a high-affinity, selective bradykinin B1 receptor antagonist that has demonstrated promising anti-inflammatory and analgesic effects in preclinical models of bone cancer pain and diabetic retinopathy. Its mechanism of action, centered on the blockade of the inducible B1 receptor, provides a strong rationale for its therapeutic potential in conditions characterized by chronic inflammation. However, the lack of publicly available, detailed pharmacokinetic and toxicology data precludes a complete preclinical assessment. The information presented in this guide summarizes the key preclinical findings and provides a foundation for understanding the pharmacological profile of this compound. Further investigation into the reasons for its clinical discontinuation would be necessary for a complete understanding of its development history.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Safotibant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experimental studies of Safotibant (also known as LF22-0542), a selective bradykinin B1 receptor (B1R) antagonist. The protocols are designed for investigating the efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammatory conditions, particularly diabetic retinopathy.

Signaling Pathway of this compound's Mechanism of Action

This compound is a selective antagonist of the bradykinin B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, mediated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). The endogenous ligand for the B1 receptor is des-Arg⁹-bradykinin, a metabolite of bradykinin.

Activation of the B1 receptor on various cell types, including endothelial cells and immune cells, triggers a cascade of intracellular signaling events. This leads to increased vascular permeability, vasodilation, and the production of pro-inflammatory mediators, contributing to the inflammatory response and associated pathologies such as edema and pain. This compound exerts its therapeutic effect by blocking the binding of des-Arg⁹-bradykinin to the B1 receptor, thereby inhibiting this inflammatory cascade.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study of this compound in a streptozotocin (STZ)-induced diabetic rat model of diabetic retinopathy.[1]

| Parameter | Animal Model | Treatment Group | Result |

| Retinal Vascular Permeability (Evans Blue Extravasation) | STZ-induced Diabetic Wistar Rats | Diabetic Control | 31% increase compared to non-diabetic controls.[1] |

| This compound (1% eye drops, twice daily for 7 days) | Reversed the increase in vascular permeability to control levels.[1] | ||

| Retinal Leukostasis | STZ-induced Diabetic Wistar Rats | Diabetic Control | Significantly increased compared to non-diabetic controls.[2] |

| This compound (1% eye drops, twice daily for 7 days) | Reversed the increase in leukostasis to control levels.[2] | ||

| Retinal mRNA Expression of Inflammatory Mediators (B1R, iNOS, COX-2, VEGF-R2, IL-1β, HIF-1α) | STZ-induced Diabetic Wistar Rats | Diabetic Control | Significantly increased compared to non-diabetic controls. |

| This compound (1% eye drops, twice daily for 7 days) | Reversed the increased mRNA levels to control values. | ||

| Retinal Superoxide Anion Production | STZ-induced Diabetic Wistar Rats | Diabetic Control | Significantly increased in the retinal ganglion cell, inner nuclear, and outer nuclear layers. |

| This compound (1% eye drops, twice daily for 7 days) | Markedly reduced superoxide anion levels in all three retinal nuclear layers. |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol is designed to assess the anti-inflammatory and anti-permeability effects of topically administered this compound in a well-established rodent model of diabetic retinopathy.

Materials:

-

Male Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

This compound (1% solution in sterile saline)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Evans Blue dye

-

Fluorescein-isothiocyanate (FITC)-coupled Concanavalin A lectin

-

Reagents for qRT-PCR (RNA extraction kits, reverse transcriptase, primers for B1R, iNOS, COX-2, ICAM-1, VEGF-A, VEGF-R2, IL-1β, HIF-1α, B2R, eNOS, and a housekeeping gene)

-

Dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

Procedure:

-

Diabetes Induction:

-

Fast rats overnight.

-

Administer a single intraperitoneal (i.p.) injection of STZ (65 mg/kg) dissolved in cold citrate buffer.

-

Provide rats with 5% sucrose water for 24 hours post-injection to prevent hypoglycemia.

-

-

Confirmation of Diabetes:

-

After 7 days, measure blood glucose levels from a tail vein blood sample using a glucometer.

-

Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

-

-

Treatment Protocol:

-

Divide diabetic rats into two groups: vehicle control and this compound-treated. A non-diabetic control group should also be maintained.

-

Beginning on day 7 post-STZ injection, administer one drop of 1% this compound solution or vehicle (sterile saline) to the cornea of one eye twice daily for 7 consecutive days.

-

-

Efficacy Endpoints (on day 14):

-

Retinal Vascular Permeability (Evans Blue Assay):

-

Anesthetize the rats.

-

Inject Evans Blue dye (45 mg/kg) intravenously.

-

After 2 hours, perfuse the circulatory system with saline to remove intravascular dye.

-

Enucleate the eyes and dissect the retinas.

-

Measure the extravasated dye in the retina spectrophotometrically after formamide extraction.

-

-

Retinal Leukostasis:

-

Anesthetize the rats.

-

Perfuse with PBS to remove blood.

-

Inject FITC-coupled Concanavalin A lectin intravenously to label leukocytes and endothelial cells.

-

After 10 minutes, perfuse with PBS followed by 4% paraformaldehyde.

-

Enucleate the eyes, dissect the retinas, and prepare flat mounts.

-

Visualize and quantify the number of trapped leukocytes in the retinal vasculature using fluorescence microscopy.

-

-

Gene Expression Analysis (qRT-PCR):

-

Euthanize the rats and dissect the retinas.

-

Extract total RNA from the retinal tissue.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR using specific primers for the target inflammatory and anti-inflammatory markers.

-

Normalize the expression levels to a suitable housekeeping gene.

-

-

Oxidative Stress Assessment (DHE Staining):

-

Euthanize the rats and embed the eyes in an optimal cutting temperature compound.

-

Prepare cryosections of the retina.

-

Incubate the sections with DHE to detect superoxide anion production.

-

Visualize and quantify the fluorescence intensity in different retinal layers using fluorescence microscopy.

-

-

Protocol 2: Pharmacokinetic Profiling of this compound in Rats

This protocol provides a framework for determining the pharmacokinetic parameters of this compound in rats following different routes of administration. This protocol is based on general pharmacokinetic study designs for peptide-like molecules in rodents.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

-

This compound (formulated for intravenous, subcutaneous, and oral administration)

-

Anesthesia (as required for non-catheterized animals)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Preparation:

-

Use rats with pre-implanted jugular vein catheters for serial blood sampling to minimize stress.

-

Fast rats overnight before oral administration.

-

-

Drug Administration:

-

Divide rats into groups based on the route of administration (e.g., intravenous, subcutaneous, oral).

-

Administer a single dose of this compound. The dose will depend on the specific objectives of the study (e.g., 1-10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Place blood samples into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (for non-intravenous routes)

-

-

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

- 1. Ocular Application of the Kinin B1 Receptor Antagonist LF22-0542 Inhibits Retinal Inflammation and Oxidative Stress in Streptozotocin-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ocular application of the kinin B1 receptor antagonist LF22-0542 inhibits retinal inflammation and oxidative stress in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Safotibant in Diabetic Retinopathy Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults, characterized by progressive damage to the retinal microvasculature.[1] Key pathological features include increased vascular permeability, leading to macular edema, and chronic inflammation.[1] The kallikrein-kinin system (KKS) has been identified as a significant contributor to these processes.[1][2] Safotibant (formerly known as FOV-2304) is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R), a key component of the KKS that is upregulated in the retina during diabetes.[3] Preclinical studies in animal models of diabetic retinopathy have demonstrated the potential of this compound to mitigate key pathological changes, suggesting its therapeutic utility. These application notes provide a comprehensive overview of the use of this compound in diabetic retinopathy animal models, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

In diabetic retinopathy, hyperglycemia and oxidative stress trigger the upregulation of the bradykinin B1 receptor in retinal tissues. Activation of B1R by its ligands, such as des-Arg9-bradykinin, initiates a signaling cascade that promotes inflammation and increases vascular permeability. This cascade involves the increased expression of multiple downstream mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF). This compound acts as a selective antagonist of the B1R, blocking the binding of its ligands and thereby inhibiting the downstream inflammatory and permeability-inducing pathways. This targeted action helps to normalize the retinal microenvironment in the context of diabetes.

Mechanism of this compound in Diabetic Retinopathy.

Quantitative Data Summary

Preclinical studies using streptozotocin (STZ)-induced diabetic rat models have demonstrated the efficacy of this compound in ameliorating key signs of diabetic retinopathy. The following tables summarize the available quantitative data.

| Parameter | Animal Model | Treatment | Efficacy |

| Retinal Vascular Leakage | Brown-Norway Rats | 0.1% to 1% this compound eye drops | Up to 60% inhibition |

| Retinal Vascular Leakage | Wistar Rats | 0.1% to 1% this compound eye drops | Up to 100% inhibition |

Table 1: Effect of this compound on Retinal Vascular Leakage. Data sourced from an IOVS abstract.

| Parameter | Animal Model | Treatment | Efficacy |

| Retinal Leukostasis | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| B1R mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| iNOS mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| COX-2 mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| ICAM-1 mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| HIF-1α mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| IL-1β mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| VEGF-A mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

| VEGF-R2 mRNA Expression | Wistar Rats | 1% this compound eye drops | Normalized to control levels |

Table 2: Effect of this compound on Retinal Leukostasis and Inflammatory Gene Expression. Data indicates normalization to non-diabetic control levels as reported in an IOVS abstract.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the available information on the this compound studies and supplemented with established methods from similar research in the field.

Induction of Diabetic Retinopathy in Wistar Rats

This protocol describes the induction of type 1 diabetes in Wistar rats using streptozotocin (STZ), a method widely used to model diabetic retinopathy.

Materials:

-

Male Wistar rats (270–300 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Blood glucose meter and test strips

-

Insulin (optional, for long-term studies to manage severe hyperglycemia and mortality)

Procedure:

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical concentration is 55-65 mg/mL.

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 55-65 mg/kg body weight.

-

House the rats with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.

-

Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with blood glucose levels persistently above 250 mg/dL (≥ 16.65 mmol/L) are considered diabetic and can be included in the study.

-

Continue to monitor blood glucose and body weight weekly. For long-term studies, administration of long-acting insulin may be necessary to prevent excessive weight loss and mortality.

Administration of this compound

Based on preclinical findings, this compound is administered topically as eye drops.

Materials:

-

This compound (FOV-2304)

-

Sterile saline or other suitable vehicle

-

Micropipette

Procedure:

-

Prepare this compound solutions at concentrations ranging from 0.1% to 1% in a sterile vehicle.

-

In the described study, treatment was initiated 7 days after the induction of diabetes.

-

Administer one 30 µl eye drop of the this compound solution to each eye of the rat.

-

Treatment is typically administered twice daily for a specified duration, for example, 7 days.

-

A control group of diabetic rats should receive vehicle-only eye drops following the same schedule.

Experimental workflow for this compound in diabetic rats.

Measurement of Retinal Vascular Permeability (Evans Blue Assay)

This protocol quantifies the breakdown of the blood-retinal barrier by measuring the extravasation of Evans blue dye, which binds to albumin.

Materials:

-

Evans blue dye (Sigma-Aldrich)

-

Sterile saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the rat (e.g., intraperitoneal injection of ketamine/xylazine).

-

Inject Evans blue dye (45 mg/kg) intravenously via the tail or jugular vein.

-

Allow the dye to circulate for 2 hours.

-

Collect a blood sample via cardiac puncture to determine the plasma concentration of Evans blue.

-

Perfuse the rat transcardially with a citrate buffer (pH 3.5) to remove intravascular dye.

-

Enucleate the eyes and carefully dissect the retinas.

-

Thoroughly dry the retinas and record the dry weight.

-

Extract the Evans blue from the retinal tissue by incubating in formamide at 70°C for 18 hours.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide. Normalize the results to the plasma dye concentration and the dry weight of the retina.

Quantification of Retinal Leukostasis

This protocol measures the adhesion of leukocytes to the retinal vasculature, a key inflammatory event in diabetic retinopathy.

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Phosphate-buffered saline (PBS)

-